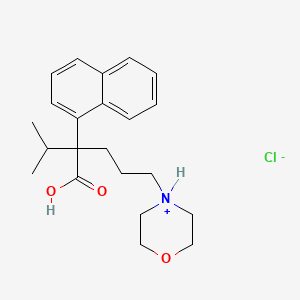
1-Naphthaleneacetic acid, alpha-isopropyl-alpha-(3-morpholinopropyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthaleneacetic acid, alpha-isopropyl-alpha-(3-morpholinopropyl)-, hydrochloride is a chemical compound with the molecular formula C22H30ClNO3 and a molecular weight of 391.9315 . This compound is known for its unique structure, which includes a naphthalene ring, an isopropyl group, and a morpholinopropyl group, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthaleneacetic acid, alpha-isopropyl-alpha-(3-morpholinopropyl)-, hydrochloride typically involves the following steps:
Formation of the Naphthaleneacetic Acid Core: The initial step involves the synthesis of naphthaleneacetic acid through a Friedel-Crafts acylation reaction.
Introduction of the Isopropyl Group: The isopropyl group is introduced via an alkylation reaction using isopropyl halides under basic conditions.
Attachment of the Morpholinopropyl Group: The morpholinopropyl group is attached through a nucleophilic substitution reaction, where the morpholine ring reacts with a suitable propyl halide derivative.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-Naphthaleneacetic acid, alpha-isopropyl-alpha-(3-morpholinopropyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Naphthaleneacetic acid, alpha-isopropyl-alpha-(3-morpholinopropyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-Naphthaleneacetic acid, alpha-isopropyl-alpha-(3-morpholinopropyl)-, hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.
Comparison with Similar Compounds
Similar Compounds
1-Naphthaleneacetic acid: Lacks the isopropyl and morpholinopropyl groups, making it less complex.
Alpha-isopropyl-1-naphthaleneacetic acid: Similar but lacks the morpholinopropyl group.
Alpha-(3-morpholinopropyl)-1-naphthaleneacetic acid: Similar but lacks the isopropyl group.
Uniqueness
1-Naphthaleneacetic acid, alpha-isopropyl-alpha-(3-morpholinopropyl)-, hydrochloride is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
6525-14-0 |
|---|---|
Molecular Formula |
C22H30ClNO3 |
Molecular Weight |
391.9 g/mol |
IUPAC Name |
5-morpholin-4-ium-4-yl-2-naphthalen-1-yl-2-propan-2-ylpentanoic acid;chloride |
InChI |
InChI=1S/C22H29NO3.ClH/c1-17(2)22(21(24)25,11-6-12-23-13-15-26-16-14-23)20-10-5-8-18-7-3-4-9-19(18)20;/h3-5,7-10,17H,6,11-16H2,1-2H3,(H,24,25);1H |
InChI Key |
QOSPRCUPWQFEDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CCC[NH+]1CCOCC1)(C2=CC=CC3=CC=CC=C32)C(=O)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


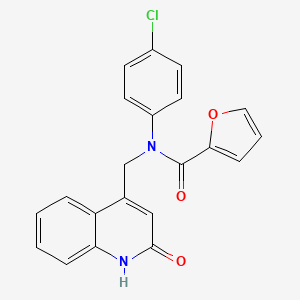
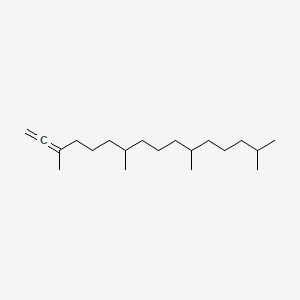
![(3S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid](/img/structure/B13785652.png)
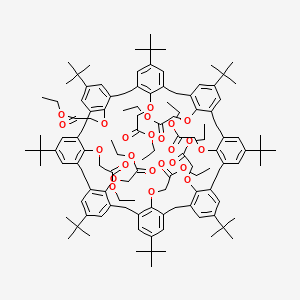
![disodium;5-[(E)-(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,3,4-trichlorophenyl)methyl]-3-methyl-2-oxidobenzoate](/img/structure/B13785668.png)
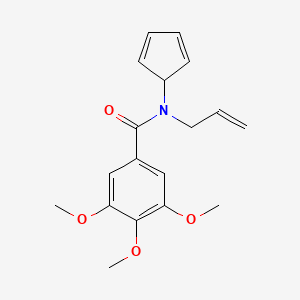
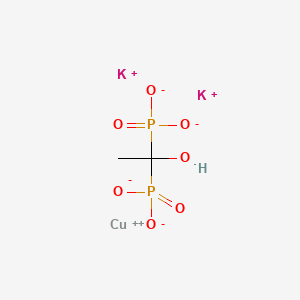
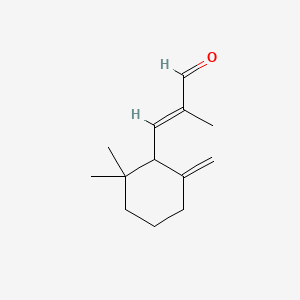
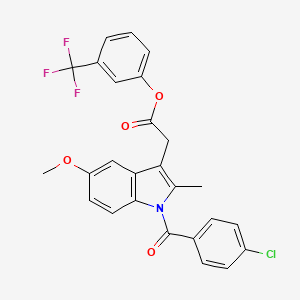
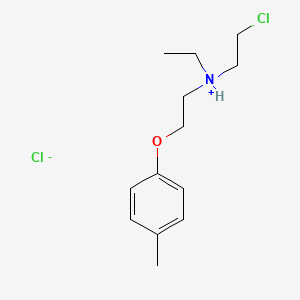
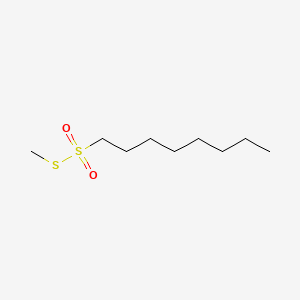

![benzyl N-[(1E)-buta-1,3-dienyl]carbamate](/img/structure/B13785709.png)
![Benzyl 2-[6,8-dimethyl-2-(4-methylphenyl)-4-oxo-chromen-3-yl]oxyacetate](/img/structure/B13785732.png)
